molecular formula C13H16Cl2N2O3S B3447384 N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3447384
M. Wt: 351.2 g/mol
InChI Key: UDZFJFDDEQNPQR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dichlorophenyl group, a methylsulfonyl group, and a carboxamide group

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-9(3-5-17)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZFJFDDEQNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3,5-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 3,5-dichlorobenzene as the starting material.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride as the sulfonylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group, which may affect its chemical and biological properties.

    N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine: Lacks the carboxamide group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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